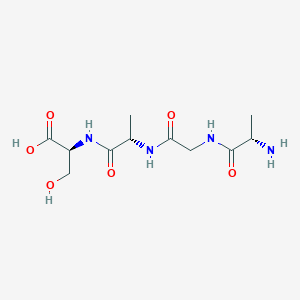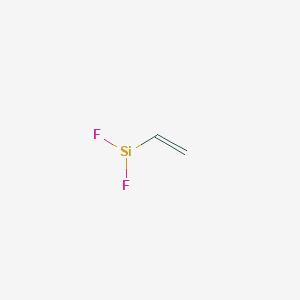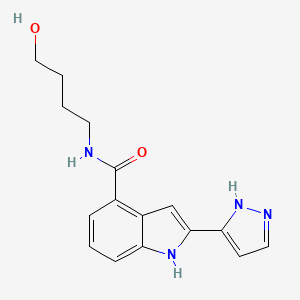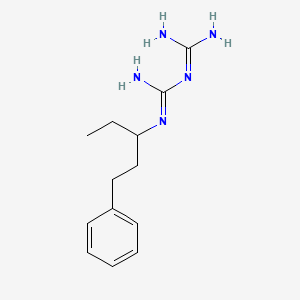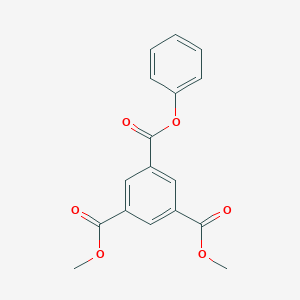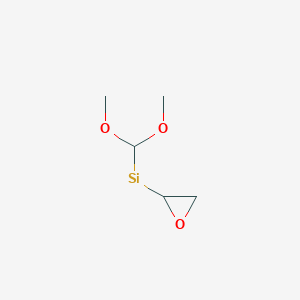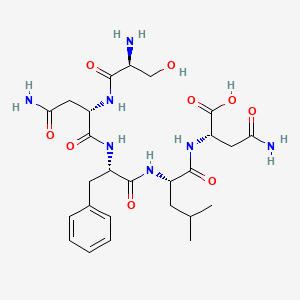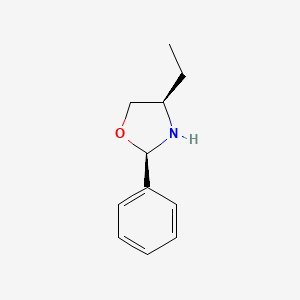
(2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine is a chiral compound belonging to the class of oxazolidines Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine typically involves the reaction of an amino alcohol with an aldehyde or ketone. One common method is the condensation of ®-phenylglycinol with ethyl glyoxylate under acidic conditions, leading to the formation of the oxazolidine ring. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatographic techniques to ensure high enantiomeric purity.
化学反応の分析
Types of Reactions
(2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Various substituted oxazolidines
科学的研究の応用
(2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during the reaction. The oxazolidine ring can coordinate with metal catalysts or reactants, influencing the stereochemistry of the reaction and leading to the preferential formation of one enantiomer over the other.
類似化合物との比較
Similar Compounds
- (2R,4R)-4-Methyl-2-phenyl-1,3-oxazolidine
- (2R,4R)-4-Isopropyl-2-phenyl-1,3-oxazolidine
- (2R,4R)-4-Benzyl-2-phenyl-1,3-oxazolidine
Uniqueness
(2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine is unique due to its specific chiral configuration and the presence of an ethyl group at the 4-position. This configuration provides distinct steric and electronic properties, making it particularly effective as a chiral auxiliary in certain asymmetric synthesis reactions. The ethyl group also influences the compound’s reactivity and the selectivity of the reactions it undergoes.
特性
CAS番号 |
537016-89-0 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC名 |
(2R,4R)-4-ethyl-2-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C11H15NO/c1-2-10-8-13-11(12-10)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-,11-/m1/s1 |
InChIキー |
HDGYFMLSNJDSDJ-GHMZBOCLSA-N |
異性体SMILES |
CC[C@@H]1CO[C@@H](N1)C2=CC=CC=C2 |
正規SMILES |
CCC1COC(N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


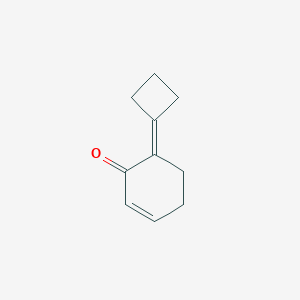
![4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14221843.png)
![9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-](/img/structure/B14221844.png)
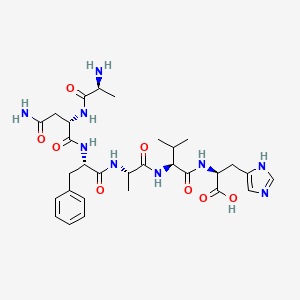
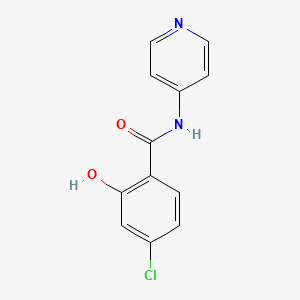

![Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]-](/img/structure/B14221858.png)
